molecular formula C8H5N3S2 B1378390 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile CAS No. 1414958-61-4

5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile

Cat. No. B1378390
CAS RN: 1414958-61-4
M. Wt: 207.3 g/mol
InChI Key: JVOJRKACQXYOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile is based on a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are known for their wide range of applications in medicinal chemistry. They exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Thiophene derivatives, such as Cefoxitin, Cephalothin, Cephaloridine, and Raltitrexed, are notable examples of drugs in the market derived from this class. The structural flexibility of thiophene allows for its incorporation into various bioactive molecules, making it a valuable scaffold in drug design (Xuan, 2020).

properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S2/c9-3-5-1-2-7(13-5)6-4-12-8(10)11-6/h1-2,4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOJRKACQXYOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CSC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234622
Record name 2-Thiophenecarbonitrile, 5-(2-amino-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile

CAS RN

1414958-61-4
Record name 2-Thiophenecarbonitrile, 5-(2-amino-4-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbonitrile, 5-(2-amino-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Reactant of Route 5
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Reactant of Route 6
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.